molecular formula C10H13N3O2S2 B2868566 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 1797976-87-4

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2868566
CAS No.: 1797976-87-4
M. Wt: 271.35
InChI Key: JATBADRTZKNBAM-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a synthetic organic compound with a complex structure featuring a thiophene ring and a pyrazole moiety. This compound has been of interest in various scientific fields due to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Method 1:

    • Starting Materials: Thiophene-2-carbaldehyde, 1H-pyrazole, and ethylene diamine.

    • Reaction Steps:

      • Condensation reaction between thiophene-2-carbaldehyde and 1H-pyrazole to form 3-(thiophen-2-yl)-1H-pyrazole.

      • Nucleophilic addition of ethylene diamine to the resulting compound to form N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amine.

      • Sulfonation reaction using methanesulfonyl chloride to yield N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide.

    • Reaction Conditions: Room temperature to mild heating, in the presence of suitable solvents like ethanol or dichloromethane.

Industrial Production Methods

  • Scalable Synthesis: The industrial scale-up involves optimizing the reaction conditions, such as temperature, solvent use, and purification methods, to ensure maximum yield and purity. The process is typically carried out in batch reactors with meticulous control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • Can undergo oxidation at the thiophene ring using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction:

    • Reduction of the pyrazole moiety using reducing agents like sodium borohydride.

  • Substitution:

    • Electrophilic substitution reactions on the thiophene ring using reagents like bromine or chlorine.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Ethanol, dichloromethane, acetonitrile.

  • Catalysts: Acidic or basic catalysts depending on the desired reaction.

Major Products Formed

  • Oxidation Products: Sulfone derivatives, oxides of thiophene ring.

  • Reduction Products: Reduced pyrazole derivatives.

  • Substitution Products: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

Chemistry

  • Analytical Chemistry: Used as a reagent for detecting and quantifying specific analytes through chromatographic techniques.

  • Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology and Medicine

  • Biological Probes: Employed in the study of enzyme interactions and metabolic pathways.

  • Pharmacological Research: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

Industry

  • Material Science: Utilized in the synthesis of polymers and advanced materials.

  • Agriculture: Potential use in agrochemicals for pest and disease control.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

  • N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide: Features a pyridine ring, offering different electronic properties.

  • N-(2-(3-(thiophen-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide: Incorporates an imidazole ring, influencing biological activity.

Uniqueness

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is unique due to its combination of a thiophene ring and a pyrazole moiety. This structure provides distinct electronic and steric properties, making it valuable for specific chemical reactions and biological interactions.

That should give you a comprehensive overview of this compound. Fascinating how intricate and versatile a single compound can be, isn't it?

Properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S2/c1-17(14,15)11-5-7-13-6-4-9(12-13)10-3-2-8-16-10/h2-4,6,8,11H,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATBADRTZKNBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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